molecular formula C21H24N2O4S B2564375 2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine CAS No. 1090705-92-2

2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine

Cat. No.: B2564375
CAS No.: 1090705-92-2
M. Wt: 400.49
InChI Key: QOHDIEXBGVSDAS-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine is an organic compound with a complex structure, reflecting its multifaceted applications and chemical behavior. This compound boasts a sulfur atom, multiple methoxy groups, and a tetrahydropyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing this compound involves several strategic steps:

  • Formation of 2-(Methylsulfanyl)pyridine: : Starting with pyridine, methylsulfanyl groups can be introduced via a nucleophilic substitution reaction using methylthiolate ions.

  • Tetrahydropyridine Ring Introduction: : The 1,2,3,6-tetrahydropyridine moiety is typically incorporated through a cyclization reaction involving appropriate precursors and catalysts, such as palladium-based systems.

  • Attachment of 2,4,6-trimethoxyphenyl Group: : A Friedel-Crafts acylation reaction, employing the trimethoxyphenyl acyl chloride, can be used to introduce the phenyl group.

Industrial Production Methods

Scaling up involves optimizing reaction conditions to ensure high yield and purity. This can include:

  • Temperature Control: : Precise control of reaction temperatures to maintain consistent product quality.

  • Catalysts and Reagents: : Using cost-effective and readily available catalysts and reagents to lower production costs.

  • Purification Techniques: : Employing crystallization, distillation, or chromatography to achieve desired purity levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: : The carbonyl group can be reduced to form alcohol derivatives.

  • Substitution: : Substitution reactions can occur at the pyridine ring, especially under strong nucleophilic or electrophilic conditions.

Common Reagents and Conditions

  • Oxidation: : Often uses hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride can be employed.

  • Substitution: : Reagents like alkyl halides or halogenating agents in the presence of Lewis acids.

Major Products Formed

  • Sulfoxides and Sulfones: : From oxidation.

  • Alcohols: : From reduction.

  • Substituted Pyridines: : From substitution reactions.

Scientific Research Applications

2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine is pivotal in various fields:

Chemistry

  • Catalysts: : Acts as a ligand in metal-catalyzed reactions.

  • Organic Synthesis: : Intermediate for synthesizing complex molecules.

Biology

  • Enzyme Inhibitors: : Modulates enzyme activity, providing insights into biochemical pathways.

  • Signal Transduction Studies: : Useful in exploring cellular communication mechanisms.

Medicine

  • Drug Development: : Potential lead compound in creating new pharmaceuticals.

  • Anticancer Research: : Evaluated for its efficacy in inhibiting cancer cell growth.

Industry

  • Material Science: : Incorporated into the design of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group, known for its electronic properties, facilitates binding interactions. The methylsulfanyl group enhances lipophilicity, aiding in membrane penetration.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)pyridine: : Lacks the complex structure of our compound but shares the sulfur atom.

  • 1,2,3,6-Tetrahydropyridine derivatives: : Possess the tetrahydropyridine ring but different functional groups.

  • Trimethoxyphenyl derivatives: : Contain the trimethoxyphenyl group but differ in other structural aspects.

Uniqueness

What sets 2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine apart is its amalgamation of functional groups, offering a unique combination of chemical reactivity and biological activity.

This complex structure not only dictates its versatile chemical behavior but also broadens its applicability in various scientific domains, making it a compound of significant interest and potential.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-25-15-12-17(26-2)19(18(13-15)27-3)14-7-10-23(11-8-14)21(24)16-6-5-9-22-20(16)28-4/h5-7,9,12-13H,8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHDIEXBGVSDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CCN(CC2)C(=O)C3=C(N=CC=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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